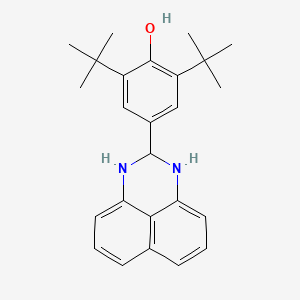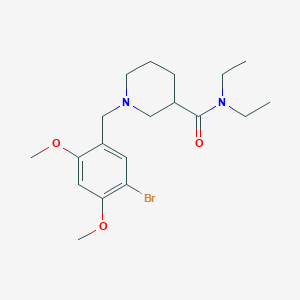![molecular formula C12H13NO2S3 B4971637 N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide](/img/structure/B4971637.png)
N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide, commonly known as PTET, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities. PTET has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism of Action
The mechanism of action of PTET is not fully understood. However, it has been proposed that PTET exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 and histone deacetylase. PTET has also been shown to interact with various cellular signaling pathways, including the nuclear factor-kappaB (NF-kappaB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
PTET has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. PTET has also been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Additionally, PTET has been shown to inhibit the replication of HIV, which is a major cause of acquired immunodeficiency syndrome (AIDS).
Advantages and Limitations for Lab Experiments
PTET has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, PTET has been extensively studied for its biological activities, which makes it a valuable tool for investigating various cellular processes. However, PTET also has some limitations for lab experiments. It has been shown to possess cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, PTET has poor solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for the study of PTET. One potential direction is to investigate the structure-activity relationship of PTET and its analogs to identify more potent and selective compounds. Another direction is to investigate the potential therapeutic applications of PTET in various diseases, including cancer, inflammatory diseases, and viral infections. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of PTET.
Synthesis Methods
PTET can be synthesized using various methods, including the reaction of 2-bromoethyl phenyl sulfide with thiophene-2-sulfonamide, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2-chloroethyl phenyl sulfide with thiophene-2-sulfonamide, followed by the substitution of chlorine with a thiol group using sodium thiolate.
Scientific Research Applications
PTET has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. PTET has also been shown to possess anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, PTET has been shown to possess anti-viral activity against human immunodeficiency virus (HIV) by inhibiting the viral replication cycle.
properties
IUPAC Name |
N-(2-phenylsulfanylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15,12-7-4-9-17-12)13-8-10-16-11-5-2-1-3-6-11/h1-7,9,13H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNJBAHVNQOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)
![(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B4971597.png)
![5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B4971602.png)
![methyl 4,5-dimethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4971609.png)
![N-3-isoxazolyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4971622.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methylnicotinamide](/img/structure/B4971624.png)

![5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B4971631.png)
![3,4-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4971642.png)
